5-ethyl-1H-1,3-benzodiazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

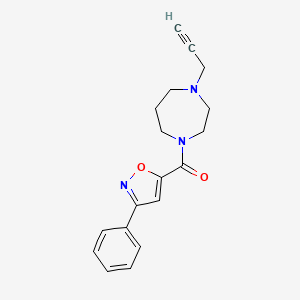

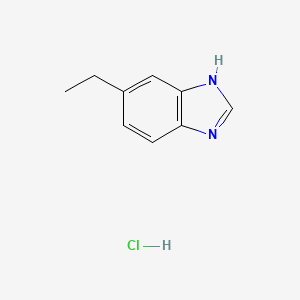

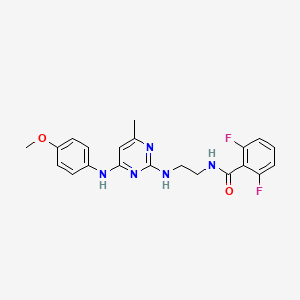

5-Ethyl-1H-1,3-benzodiazole hydrochloride is a chemical compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-ethyl-1H-1,3-benzodiazole hydrochloride consists of a benzodiazole ring with an ethyl group attached . The InChI code for this compound is 1S/C9H10N2.ClH/c1-2-7-3-4-8-9(5-7)11-6-10-8;/h3-6H,2H2,1H3,(H,10,11);1H .Aplicaciones Científicas De Investigación

Synthesis and Antifungal Activity

Research indicates that derivatives of 1H-benzotriazole, which share structural similarities with 5-ethyl-1H-1,3-benzodiazole hydrochloride, have been synthesized and evaluated for their antifungal activity. For instance, a study described the preparation of azetidinones from 1H-benzotriazole derivatives, demonstrating moderate to good antifungal efficacy against Candida albicans. This suggests the potential utility of similar compounds in developing antifungal agents (Toraskar et al., 2009).

Environmental and Human Exposure Analysis

Another significant application area involves the environmental and human exposure analysis of benzotriazole and benzothiazole derivatives. These compounds are prevalent in various products and have raised concerns regarding their environmental distribution and potential health impacts. A comprehensive study conducted across several countries measured the concentrations of these derivatives in human urine, providing crucial data for assessing human exposure levels and suggesting pathways for metabolic transformation (Asimakopoulos et al., 2013).

Corrosion Inhibition

Research on pyrazole derivatives, structurally related to 5-ethyl-1H-1,3-benzodiazole hydrochloride, has shown promising results in corrosion inhibition, particularly for steel in hydrochloric acid. These findings highlight the potential for developing new corrosion inhibitors based on similar chemical frameworks, which could offer enhanced protection for metal surfaces in industrial applications (Herrag et al., 2007).

Antimicrobial and Antitumor Activities

Moreover, compounds featuring the 1H-benzimidazole moiety have been synthesized and investigated for their antimicrobial and antitumor properties. This research suggests that the manipulation of the core structure, akin to 5-ethyl-1H-1,3-benzodiazole hydrochloride, could lead to the development of new therapeutic agents with potential application in treating various diseases and infections (Salahuddin et al., 2017).

Biotransformation and Environmental Fate

Lastly, the biotransformation of benzotriazole derivatives in activated sludge has been extensively studied, uncovering the degradation pathways and environmental fate of these compounds. Understanding the biodegradation mechanisms of such chemicals is crucial for assessing their environmental impact and designing strategies for pollution control (Huntscha et al., 2014).

Propiedades

IUPAC Name |

6-ethyl-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-2-7-3-4-8-9(5-7)11-6-10-8;/h3-6H,2H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNUMMFMDFMXDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-1H-1,3-benzodiazole hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(5-Hydroxypentyl)triazol-4-yl]benzaldehyde](/img/structure/B2441851.png)

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441853.png)

![N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441854.png)

![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441855.png)

![7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2441856.png)

![(2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B2441865.png)

![N-[2-(6-chloro-7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2441867.png)

![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2441869.png)